molecular formula C5H6N2O2 B2651539 (NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine CAS No. 2419121-55-2

(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine

Cat. No. B2651539
CAS RN: 2419121-55-2
M. Wt: 126.115
InChI Key: IUQANFVYTAXOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A). This compound is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine works by inhibiting the activity of MAO-A, an enzyme responsible for breaking down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, which can lead to improved mood and reduced anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine has several advantages for use in lab experiments. It is a reversible inhibitor of MAO-A, which allows for the study of its effects on neurotransmitter levels without causing permanent damage to the brain. It is also relatively safe and well-tolerated in humans.
One limitation of this compound is that it is not a selective inhibitor of MAO-A, and can also inhibit MAO-B at higher doses. This can lead to potential side effects and limits its use in certain experiments.

Future Directions

There are several future directions for research involving (NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine. One area of interest is its potential use in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential use in combination with other drugs to treat depression and anxiety. Further research is also needed to better understand its mechanism of action and potential side effects.

Synthesis Methods

(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine can be synthesized through a multi-step process starting from 5-methyl-4-nitro-1,2-oxazole. The synthesis involves reduction of the nitro group to an amine, followed by N-methylation and Schiff base formation with hydroxylamine.

Scientific Research Applications

(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating depression, anxiety, and panic disorders. It has also been studied for its potential use in treating Parkinson's disease, Alzheimer's disease, and chronic pain.

properties

IUPAC Name

(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-4-5(2-6-8)3-7-9-4/h2-3,8H,1H3/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQANFVYTAXOSI-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NO1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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